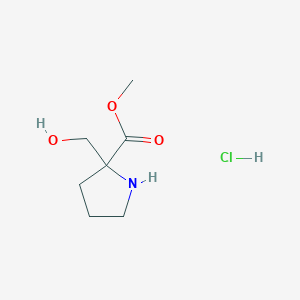
Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering with Pyrrole-2-carboxylates
Pyrrole-2-carboxylates, including derivatives relevant to methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride, have been utilized in crystal engineering. Specifically, tris[2-(2-pyrryl-carboxy)ethyl]amine and tetrakis(2-pyrryl-carboxy-methyl)methane demonstrated the formation of hexagonal and grid supramolecular structures through self-assembly. This novel supramolecular synthon of the pyrrole-2-carbonyl dimer, robustly supported by density functional calculations, showcases potential in crystal engineering applications for organized molecular assembly (Yin & Li, 2006).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. Notably, 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides showed significant antibacterial and antifungal activities, with efficacy comparable or superior to standard drugs. This highlights the potential of such compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Glycosidase Inhibition
2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, related to the core structure of this compound, have been synthesized and assessed for glycosidase inhibitory activities. These compounds exhibited good and selective inhibition of α-mannosidases, indicating their potential as selective inhibitors for glycosidase enzymes, which could be beneficial in treating diseases related to glycosidase malfunction or overexpression (Popowycz et al., 2004).
Maillard Reaction Polymers
In research on Maillard reactions, this compound analogs have been implicated in the formation of melanoidin-like polymers. These studies provide insights into the complex chemistry of Maillard reactions, which are crucial in food science and could inform the development of novel food flavors and preservation methods (Tressl et al., 1998).
Ligand Development for Coordination Chemistry
Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate research, involving structures related to this compound, underscores its utility as a precursor for unsymmetrical diamide ligands. These ligands have shown potential in forming complex coordination compounds, highlighting their importance in the synthesis of polymetallic species and advancing coordination chemistry (Napitupulu et al., 2006).
Safety and Hazards
“Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 . It has hazard statements H302 - H318 - H411, indicating that it is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)3-2-4-8-7;/h8-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOIFRUDYUPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)
![(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2543414.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
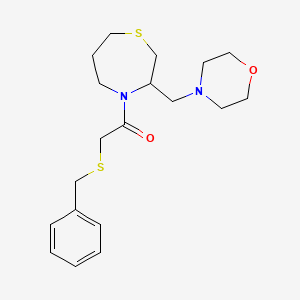
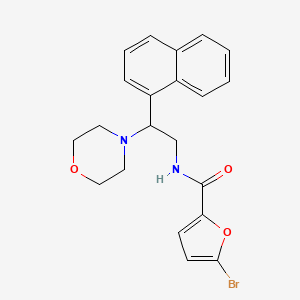


![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)
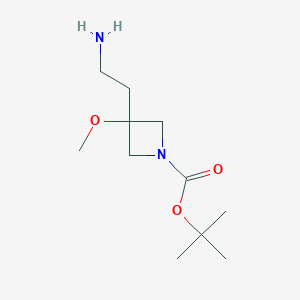

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)

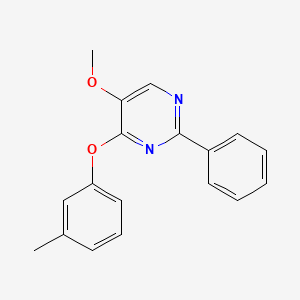
![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)
